p-(Chlorodimethylsilyl)styrene p-(Chlorodimethylsilyl)styrene
Brand Name: Vulcanchem
CAS No.: 1009-44-5
VCID: VC1887513
InChI: InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3
SMILES: C[Si](C)(C1=CC=C(C=C1)C=C)Cl
Molecular Formula: C10H13ClSi
Molecular Weight: 196.75 g/mol

p-(Chlorodimethylsilyl)styrene

CAS No.: 1009-44-5

Cat. No.: VC1887513

Molecular Formula: C10H13ClSi

Molecular Weight: 196.75 g/mol

* For research use only. Not for human or veterinary use.

p-(Chlorodimethylsilyl)styrene - 1009-44-5

CAS No. 1009-44-5
Molecular Formula C10H13ClSi
Molecular Weight 196.75 g/mol
IUPAC Name chloro-(4-ethenylphenyl)-dimethylsilane
Standard InChI InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3
Standard InChI Key ZRZLAQZGAAWEIF-UHFFFAOYSA-N
SMILES C[Si](C)(C1=CC=C(C=C1)C=C)Cl
Canonical SMILES C[Si](C)(C1=CC=C(C=C1)C=C)Cl

Physical and Chemical Properties

p-(Chlorodimethylsilyl)styrene, also known by its CAS number 1009-44-5, is an organosilicon compound with the molecular formula C₁₀H₁₃ClSi and a molecular weight of 196.75 g/mol . The compound is characterized by a styrene backbone with a chlorodimethylsilyl group attached at the para position, enhancing its reactivity for various synthetic applications. Structurally, it features a silicon atom bonded to two methyl groups and a chlorine atom, which contributes to its distinctive chemical behavior .

The physical appearance of p-(Chlorodimethylsilyl)styrene is typically described as a colorless liquid at room temperature. The compound's structure can be visualized as a benzene ring with a vinyl group and a chlorodimethylsilyl substituent in para position relative to each other . This unique arrangement confers specific reactivity patterns that make this compound particularly valuable in polymer chemistry.

Table 1.1: Physical and Chemical Properties of p-(Chlorodimethylsilyl)styrene

PropertyValueReference
Molecular FormulaC₁₀H₁₃ClSi
Molecular Weight196.75 g/mol
CAS Number1009-44-5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Rotatable Bond Count2
Exact Mass196.0475046 Da
Monoisotopic Mass196.0475046 Da
Synonymschloro-(4-ethenylphenyl)-dimethylsilane; Benzene, 1-(chlorodimethylsilyl)-4-ethenyl-; 4-(chlorodimethylsilyl)styrene

The presence of the chlorodimethylsilyl group enhances the reactivity of the styrene moiety, making it valuable in various synthetic applications. The silicon-chlorine bond is particularly susceptible to nucleophilic attack, allowing for facile substitution reactions under mild conditions. This property is particularly useful in polymer chemistry, where it enables controlled functionalization.

Synthesis Methods

The synthesis of p-(Chlorodimethylsilyl)styrene typically involves several approaches, with the Grignard reaction being one of the most common methods. According to the literature, the compound can be prepared from the Grignard reaction of p-chlorostyrene . This synthetic route provides an efficient pathway for obtaining the compound in laboratory settings.

In a related synthesis described in the literature, p-(chlorodimethylsilyl)styrene serves as a key intermediate in the preparation of other functionalized styrenes. For instance, it has been used in the synthesis of p-(1H,1H,2H,2H-perfluoroalkyloxydimethylsilyl)styrenes. In this process, p-(chlorodimethylsilyl)styrene reacts with 1H,1H,2H,2H-perfluorohexan-1-ol in the presence of pyridine to yield the corresponding perfluoroalkyloxydimethylsilyl derivative .

The synthetic procedure typically involves:

  • Preparation of the appropriate Grignard reagent from p-bromostyrene or p-chlorostyrene

  • Reaction with chlorodimethylsilane

  • Purification by distillation or other separation techniques

Another synthetic route involves the use of p-vinylphenyldimethylsilanol as a precursor, which can be converted to p-(chlorodimethylsilyl)styrene through appropriate chlorination reactions . This approach provides an alternative pathway for the synthesis of this versatile compound.

Applications in Polymer Chemistry

p-(Chlorodimethylsilyl)styrene has found significant applications in polymer chemistry, particularly in the synthesis of complex polymer architectures. One of its most notable applications is as a chain-end modifying agent in the anionic polymerization of styrene . When used in this capacity, it introduces a chloromethyldimethylsilyl group at the chain terminus, facilitating subsequent functionalization or coupling reactions .

Synthesis of Branched Polystyrenes

The compound plays a crucial role in the synthesis of branched polystyrenes with controlled architectures. Research has demonstrated that branched polystyrenes can be prepared by anionic polymerization using n-butyl Li as an initiator, followed by a linking reaction with p-(chlorodimethylsilyl)styrene . This approach yields polystyrenes with different numbers of branches, allowing for precise control over the polymer structure.

The process typically involves:

  • Anionic polymerization of styrene using n-butyl Li initiator

  • Generation of polystyryl anions with broad molecular weight distribution

  • Linking reaction with p-(chlorodimethylsilyl)styrene

  • Formation of branched polystyrenes with varying numbers of branches

Synthesis of Macromonomers and Complex Copolymers

p-(Chlorodimethylsilyl)styrene has been employed in the synthesis of styrenic-tipped macromonomers, which serve as building blocks for complex copolymer architectures. These macromonomers are prepared by the reaction of living polyisoprene (PI) or polystyrene (PS) with p-(chlorodimethylsilyl)styrene . The resulting macromonomers can then be used in anionic copolymerization to produce triblock-comb copolymers with high molecular and compositional homogeneity.

Examples of complex architectures synthesized using this approach include:

  • PS-b-(PI-g-PI)-b-PS

  • PS-b-[PI-g-(PI-b-PS)]-b-PS

  • (PS-g-PS)-b-(PI-g-PI)-b-(PS-g-PS)

These triblock-comb copolymers, containing 20-30% polystyrene, exhibit unique structural and mechanical properties, making them valuable for various applications .

Analytical Methods for Characterization

The characterization of p-(chlorodimethylsilyl)styrene and its polymer derivatives often involves various analytical techniques. Spectroscopic methods, particularly NMR spectroscopy, provide valuable information about the structure and purity of the compound.

NMR Spectroscopy

NMR spectroscopy serves as a powerful tool for characterizing p-(chlorodimethylsilyl)styrene and related compounds. In the 1H NMR spectrum, characteristic signals include:

  • Methyl groups attached to silicon (Si(CH3)2): typically appearing around 0.30-0.63 ppm

  • Vinyl protons: showing distinctive patterns around 5.26-5.76 ppm and 6.73 ppm

  • Aromatic protons: appearing in the region of 7.38-7.43 ppm

These spectral features provide confirmation of the compound's structure and can be used to assess its purity.

Comprehensive Two-Dimensional Liquid Chromatography

For the analysis of branched polystyrenes prepared using p-(chlorodimethylsilyl)styrene, comprehensive two-dimensional liquid chromatography (2D-LC) has proven to be an effective technique . This approach enables the separation of branched polymers according to both molecular weight and the number of branches.

The 2D-LC methodology typically involves:

  • First-dimension separation using reversed-phase temperature gradient interaction chromatography (RP-TGIC) to separate primarily by molecular weight

  • Second-dimension separation using liquid chromatography at critical conditions (LCCC) to separate based on the number of branches

  • Analysis of the resulting two-dimensional chromatograms to characterize the distribution of molecular weight and branching

This analytical approach has demonstrated superior resolution compared to traditional size-exclusion chromatography, making it valuable for characterizing complex branched polymer architectures synthesized using p-(chlorodimethylsilyl)styrene.

Reactions and Chemical Transformations

The reactivity of p-(chlorodimethylsilyl)styrene is largely governed by the presence of the silicon-chlorine bond, which is susceptible to nucleophilic substitution reactions. This reactive site allows for various transformations, particularly in the synthesis of functionalized silicon-containing compounds.

Reactions with Alcohols

p-(Chlorodimethylsilyl)styrene readily reacts with alcohols, particularly fluorinated alcohols, to form the corresponding alkoxy derivatives. For example, its reaction with 1H,1H,2H,2H-perfluorohexan-1-ol in the presence of pyridine yields p-(1H,1H,2H,2H-perfluorohexyloxydimethylsilyl)styrene . This reaction typically proceeds at room temperature under nitrogen atmosphere, with the formation of pyridine hydrochloride as a byproduct.

The general reaction can be represented as:
p-(Chlorodimethylsilyl)styrene + R-OH + pyridine → p-(R-Oxydimethylsilyl)styrene + pyridine·HCl

This type of transformation has been utilized to prepare a series of p-(1H,1H,2H,2H-perfluoroalkyloxydimethylsilyl)styrene derivatives with perfluoroalkyl groups of different chain lengths .

Applications in Polymer Functionalization

Related Compounds and Derivatives

p-(Chlorodimethylsilyl)styrene serves as a precursor for various silicon-containing styrenic derivatives. Notable examples include:

Perfluoroalkyloxydimethylsilyl Styrenes

A series of p-(1H,1H,2H,2H-perfluoroalkyloxydimethylsilyl)styrenes with different perfluoroalkyl chain lengths have been synthesized using p-(chlorodimethylsilyl)styrene as a starting material . These compounds include:

  • p-(1H,1H,2H,2H-perfluorohexyloxydimethylsilyl)styrene (F4)

  • p-(1H,1H,2H,2H-perfluorooctyloxydimethylsilyl)styrene (F6)

  • p-(1H,1H,2H,2H-perfluorodecyloxydimethylsilyl)styrene (F8)

  • p-(1H,1H,2H,2H-perfluorododecyloxydimethylsilyl)styrene (F10)

These derivatives are typically synthesized by reacting p-(chlorodimethylsilyl)styrene with the corresponding 1H,1H,2H,2H-perfluoroalkan-1-ol in the presence of pyridine .

Chlorotetramethyldisiloxanyl Derivatives

p-(Chlorotetramethyldisiloxanyl)styrene represents another related compound, which serves as an intermediate in the synthesis of perfluoroalkyloxydimethylsilyl derivatives . This compound features a disiloxane linkage, providing unique reactivity patterns compared to the monomeric p-(chlorodimethylsilyl)styrene.

Current Research and Future Perspectives

Research involving p-(chlorodimethylsilyl)styrene continues to evolve, with a focus on developing new polymer architectures and exploring novel applications. The compound's ability to facilitate the synthesis of complex branched and graft copolymers makes it valuable in the development of materials with tailored properties .

Future research directions may include:

  • Development of new synthetic methodologies for preparing p-(chlorodimethylsilyl)styrene derivatives

  • Exploration of novel polymer architectures accessible through the use of this compound

  • Investigation of structure-property relationships in polymers containing p-(chlorodimethylsilyl)styrene-derived units

  • Application of these materials in emerging technologies such as advanced coatings, membranes, and electronic materials

The continued interest in silicon-containing polymers ensures that p-(chlorodimethylsilyl)styrene will remain a compound of significant importance in polymer chemistry research.

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